molecular formula C21H23BrN2O4 B2870868 (E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide CAS No. 1235690-03-5

(E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide

Cat. No.: B2870868
CAS No.: 1235690-03-5
M. Wt: 447.329
InChI Key: XDYYDNHTOIWEPX-FNORWQNLSA-N
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Description

(E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide is a sophisticated chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound integrates several pharmaceutically relevant motifs, including a bromo-methoxybenzamide group, a piperidine scaffold, and a furan-based acryloyl fragment. The presence of the bromine atom on the benzamide ring makes it a valuable synthetic intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of structure-activity relationships (SAR) . The piperidine and acryloyl groups are common features in molecules designed to target biological systems, suggesting potential utility in the synthesis of protease inhibitors, kinase inhibitors, or other biologically active small molecules . The (E)-configured acryloyl group linking the furan and piperidine rings is a key structural element that may confer specific three-dimensional geometry, potentially enabling interaction with various enzymatic targets. This product is offered with comprehensive analytical data to ensure identity and purity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4/c1-27-17-4-6-19(22)18(13-17)21(26)23-14-15-8-10-24(11-9-15)20(25)7-5-16-3-2-12-28-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,23,26)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYYDNHTOIWEPX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide, identified by CAS number 1235690-03-5, is a novel compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its antitumor and antimicrobial properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H23BrN2O4C_{21}H_{23}BrN_{2}O_{4} with a molecular weight of 447.3 g/mol. The structure features a bromine atom, a piperidine ring, and a furan moiety, which are critical for its biological activity.

PropertyValue
CAS Number1235690-03-5
Molecular FormulaC21H23BrN2O4
Molecular Weight447.3 g/mol
DensityNot available
Melting PointNot available

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds similar to this compound. For instance, related furan derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358 .

In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively. The mechanism appears to involve the binding of these compounds to DNA, particularly within the minor groove, which disrupts normal cellular processes and induces apoptosis in cancer cells .

Table 1: IC50 Values of Related Compounds in Antitumor Assays

CompoundCell LineIC50 (μM)
Compound 5A5496.26 ± 0.33
Compound 6HCC8276.48 ± 0.11
Compound 15NCI-H358Not Active

The data suggests that further optimization of the chemical structure could enhance selectivity and efficacy against tumor cells while minimizing toxicity to normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively studied; however, similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives containing furan rings have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Study on Antitumor Activity

In a study evaluating the antitumor potential of various furan derivatives, researchers tested this compound alongside other compounds in both two-dimensional (2D) and three-dimensional (3D) cell cultures. The results indicated that while the compound exhibited moderate cytotoxicity in 2D assays, its effectiveness diminished in 3D cultures, highlighting the importance of the tumor microenvironment in drug efficacy .

Study on Antimicrobial Activity

Another study explored the antimicrobial effects of various furan-containing compounds against common bacterial strains. The findings suggested that modifications to the furan structure could enhance antibacterial activity, indicating that this compound may also possess similar potential if further investigated .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(Target) (E)-2-bromo-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methoxybenzamide 2-Br, 5-OMe, furan-acryloyl-piperidine C₂₂H₂₄BrN₂O₄ 484.35 g/mol Furan acryloyl enhances π-π interactions; moderate logP due to methoxy group .
(E)-2-Bromo-N-(1-methylpiperidin-4-yl)-4-(4,4,4-trifluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzamide (CAS: 1416977-72-4) 4-Trifluoro-trichlorophenyl, 1-methylpiperidine C₂₃H₂₁BrCl₃F₃N₂O 584.69 g/mol High lipophilicity (Cl/F substituents); potential CNS penetration due to methylpiperidine .
5-Bromo-2-chloro-N-(4-methyl-1-piperazinyl)benzamide (CAS: 701254-78-6) 5-Br, 2-Cl, 4-methylpiperazine C₁₃H₁₆BrClN₃O 352.65 g/mol Piperazine improves solubility; chloro substituent increases electrophilicity .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3532474 B1) 4-Br, 5-F, trifluoropropoxy, 2-Cl-6-F-aniline C₁₇H₁₁BrClF₅NO₂ 483.63 g/mol Fluorine-rich substituents enhance metabolic stability; chiral center influences target selectivity .

Research Findings and Functional Implications

Chlorine in analogues (e.g., CAS: 701254-78-6) may enhance covalent binding but reduce solubility . Fluorinated derivatives (e.g., EP 3532474 B1) exhibit higher metabolic stability due to C-F bonds, whereas the target’s methoxy group balances hydrophilicity and aromatic interactions .

Piperidine/Piperazine Modifications :

  • The target’s piperidin-4-ylmethyl group provides conformational flexibility, unlike the rigid 1-methylpiperidine in CAS: 1416977-72-4, which may limit target accessibility .
  • Piperazine-containing analogues (e.g., CAS: 701254-78-6) show enhanced solubility but reduced blood-brain barrier penetration compared to the target’s furan-acryloyl-piperidine system .

Aromatic and Electronic Effects: The furan-acryloyl group in the target enables π-π stacking with tyrosine/phenylalanine residues in enzymes, a feature absent in chlorophenyl or trifluoropropoxy analogues .

Methodological Considerations in Similarity Assessment

For instance:

  • The target’s furan ring may engage in hydrogen bonding, whereas CAS: 1416977-72-4’s trichlorophenyl group relies on hydrophobic interactions .
  • Virtual screening methods (e.g., fingerprint-based algorithms) might overestimate similarity between the target and piperazine derivatives due to shared benzamide cores, despite divergent biological activities .

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